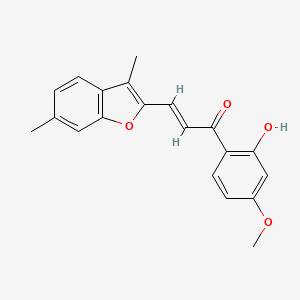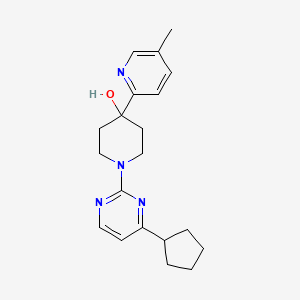![molecular formula C16H10ClN3S B5292580 6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B5292580.png)
6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole (CPITD) is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of imidazo[2,1-b][1,3,4]thiadiazole derivatives, which have been shown to possess a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.
作用機序
The mechanism of action of 6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole is not fully understood, but it is believed to involve the inhibition of key signaling pathways involved in cancer cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of the protein kinase CK2, which plays a critical role in regulating cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of gene expression. In addition, this compound has been shown to possess potent anti-inflammatory properties, which may be due to its ability to inhibit the activity of key inflammatory mediators.
実験室実験の利点と制限
6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole has several advantages for use in laboratory experiments, including its potent anticancer activity, broad-spectrum antimicrobial activity, and ability to modulate gene expression. However, there are also some limitations to its use, including its relatively low solubility in water and limited availability in large quantities.
将来の方向性
There are several potential future directions for research on 6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole, including:
1. Further elucidation of its mechanism of action and identification of its molecular targets.
2. Investigation of its potential applications in the treatment of other diseases, such as viral infections and autoimmune disorders.
3. Development of more efficient synthesis methods for this compound and related compounds.
4. Exploration of the structure-activity relationships of this compound and related compounds to optimize their biological activity and selectivity.
5. Investigation of the pharmacokinetics and toxicity of this compound in animal models to assess its potential for clinical development.
6. Development of novel drug delivery systems to improve the solubility and bioavailability of this compound and related compounds.
合成法
The synthesis of 6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole involves the reaction of 4-chloroaniline and 2-phenylimidazole-4-carboxaldehyde in the presence of thiourea and glacial acetic acid. The reaction proceeds through a multistep process, which involves the formation of an intermediate Schiff base, followed by cyclization and subsequent sulfurization to yield the final product.
科学的研究の応用
6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole has been studied extensively for its potential applications in scientific research. It has been shown to possess a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. In particular, this compound has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells.
特性
IUPAC Name |
6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3S/c17-13-8-6-11(7-9-13)14-10-20-16(18-14)21-15(19-20)12-4-2-1-3-5-12/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGRPRIWZOLJDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=C(N=C3S2)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5292501.png)
![1,3,5-trimethyl-4-(1-{4-phenyl-5-[2-(1H-pyrazol-1-yl)ethyl]-1H-imidazol-1-yl}ethyl)-1H-pyrazole](/img/structure/B5292507.png)
![6-benzyl-5-hydroxy-7-methyl[1,3]thiazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B5292515.png)
![N-[3-(2-propoxyphenyl)propyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5292526.png)
![4-{[(3S*,4R*)-4-hydroxy-3-isobutyl-4-methylpiperidin-1-yl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5292529.png)

![N-(4-methylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5292536.png)

![{3-isobutyl-1-[(5-propyl-1,3,4-oxadiazol-2-yl)carbonyl]piperidin-3-yl}methanol](/img/structure/B5292545.png)

![1-(cyclohexylmethyl)-4-[(5-ethyl-2-methylpyrimidin-4-yl)amino]pyrrolidin-2-one](/img/structure/B5292563.png)
![N-((3S)-1-{[5-(1H-benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}pyrrolidin-3-yl)acetamide](/img/structure/B5292569.png)
![9-(cyclopentylcarbonyl)-1-methyl-4-(4-methylbenzyl)-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5292573.png)
![methyl {[5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5292584.png)
